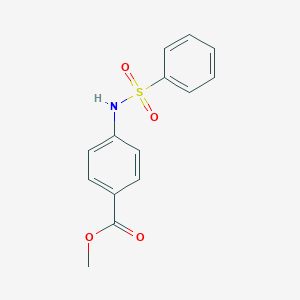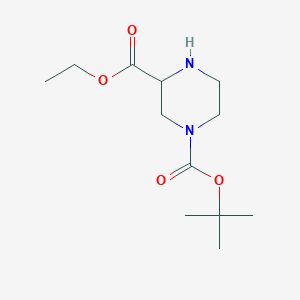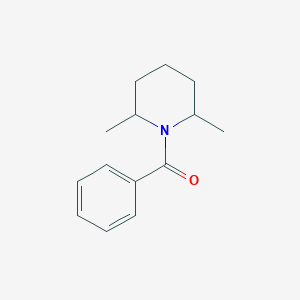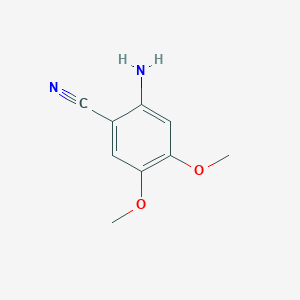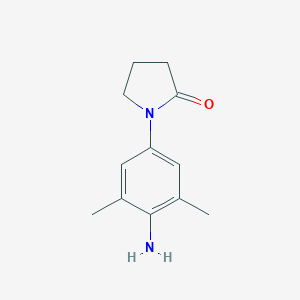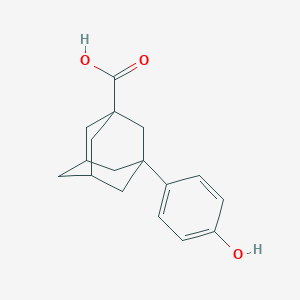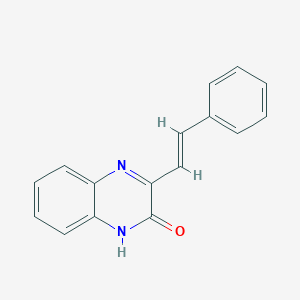
3-(2-phenylvinyl)-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-phenylvinyl)-2(1H)-quinoxalinone is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. It belongs to the class of quinoxalinone derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
3-(2-phenylvinyl)-2(1H)-quinoxalinone has been studied extensively for its potential use in various therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 3-(2-phenylvinyl)-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It has also been reported to inhibit the activity of certain enzymes, such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-phenylvinyl)-2(1H)-quinoxalinone has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in many diseases, including cancer and neurodegenerative diseases. It has also been reported to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-phenylvinyl)-2(1H)-quinoxalinone in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it suitable for large-scale experiments. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(2-phenylvinyl)-2(1H)-quinoxalinone. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in preclinical models. Another area of interest is its potential use as an anticancer agent. Studies are needed to investigate its effects in different types of cancer cells and to determine its safety and efficacy in animal models. Additionally, there is a need for further studies to investigate its potential use in other therapeutic applications, such as anti-inflammatory and antioxidant agents.
Métodos De Síntesis
The synthesis of 3-(2-phenylvinyl)-2(1H)-quinoxalinone involves the reaction of 2-nitroaniline with benzaldehyde in the presence of a catalyst. The resulting intermediate is then reduced with iron powder to yield the final product. This method has been reported to have a high yield and purity, making it suitable for large-scale synthesis.
Propiedades
Número CAS |
6323-89-3 |
|---|---|
Nombre del producto |
3-(2-phenylvinyl)-2(1H)-quinoxalinone |
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
3-[(E)-2-phenylethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H12N2O/c19-16-15(11-10-12-6-2-1-3-7-12)17-13-8-4-5-9-14(13)18-16/h1-11H,(H,18,19)/b11-10+ |
Clave InChI |
YJELPRGDOSBSKK-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O |
Otros números CAS |
6323-89-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





